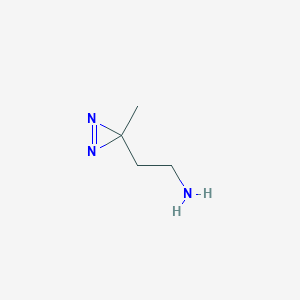

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Overview

Description

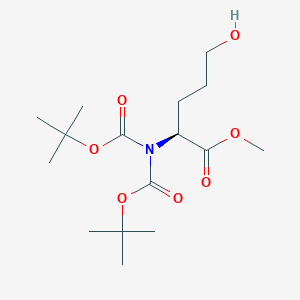

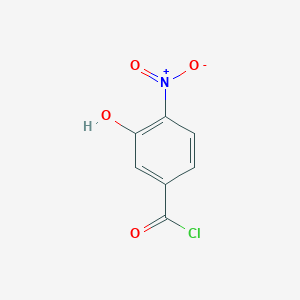

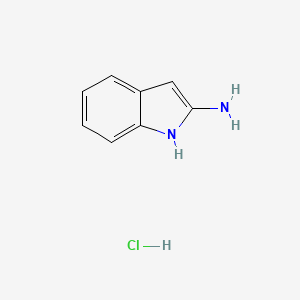

“2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine” is a derivative of the organic molecule diazirine . It is used for chemical probe synthesis . This compound has a molecular weight of 99.14 .

Synthesis Analysis

The synthesis of this compound involves the covalent attachment of a diazirine-containing small molecule to its target protein, followed by UV irradiation to form a covalent bond between the two molecules .Molecular Structure Analysis

The molecular formula of “this compound” is C4H9N3 . The InChI code is 1S/C4H9N3/c1-4(2-3-5)6-7-4/h2-3,5H2,1H3 .Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis

This compound is available in liquid form . It is stored in a refrigerator .Scientific Research Applications

- Application : Researchers use this compound as a building block for chemical probes. It contains three functional groups: a light-activated diazirine, an alkyne tag, and an amine synthetic handle. These features allow precise covalent modification of biological targets upon UV light exposure .

- Use Case : Scientists employ this property for photoaffinity labeling studies. By attaching the compound to ligands or pharmacophores, they can selectively label and identify binding sites on proteins or nucleic acids .

- Methodology : UV-induced crosslinking followed by mass spectrometry or other analytical techniques reveals the interacting proteins .

- Advantage : This approach provides insights into drug-protein interactions and helps validate drug candidates .

- Procedure : By incorporating the compound into receptor ligands, they can visualize receptor distribution and localization using autoradiography or other imaging techniques .

Chemical Probe Synthesis

Photoaffinity Labeling

Protein-Protein Interaction Studies

Drug Target Identification

Neurotransmitter Receptor Mapping

Functional Proteomics and Metabolomics

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, also known as 3-Methyl-3H-diazirine-3-ethanamine, are biological molecules that can interact with carbenes . These targets can include proteins, nucleic acids, and other cellular components .

Mode of Action

The compound is a diazirine derivative, which can generate carbenes upon photochemical, thermal, or electrical stimulation . The carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . This allows the compound to covalently modify its biological targets .

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. By covalently modifying its targets, the compound can alter the function of proteins, disrupt nucleic acid structures, and induce other changes that affect various biochemical pathways .

Pharmacokinetics

Its stability under various conditions, including strong Brønsted and Lewis acids, suggests it may have a favorable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways affected. By covalently modifying its targets, the compound can induce changes in cellular function and potentially lead to various biological effects .

Action Environment

Environmental factors such as temperature, light, and electrical potential can influence the compound’s action, efficacy, and stability . For example, the compound can be activated using light (ca. 350–365 nm), heat (typically 110–130 °C), resonance energy transfer, or electrical potential .

properties

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2-3-5)6-7-4/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVCSPSTLPNOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.